2-Nitroso-4-isothiazolidinecarboxylic acid
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Overview
Description
2-Nitroso-4-isothiazolidinecarboxylic acid is a compound that belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to a carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-4-isothiazolidinecarboxylic acid typically involves the reaction of isothiazolidine derivatives with nitrosating agents. One common method includes the reaction of 4-isothiazolidinecarboxylic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-4-isothiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroso-4-isothiazolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Nitroso-4-isothiazolidinecarboxylic acid involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroso-4-thiazolidinecarboxylic acid
- 2-Nitroso-4-oxazolidinecarboxylic acid
- 2-Nitroso-4-pyrrolidinecarboxylic acid
Uniqueness
2-Nitroso-4-isothiazolidinecarboxylic acid is unique due to its specific structural features, including the presence of both a nitroso group and an isothiazolidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
94751-62-9 |
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Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-nitroso-1,2-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-6(5-9)10-2-3/h3H,1-2H2,(H,7,8) |
InChI Key |
IHIMKKDRMCUBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSN1N=O)C(=O)O |
Origin of Product |
United States |
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